2-Methyl-1,3-benzoxazole-5-sulfonyl chloride
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Overview
Description
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₃S It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Scientific Research Applications
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Medicinal Chemistry: Sulfonamide derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of functional materials, including polymers and dyes, due to its reactive sulfonyl chloride group.
Mechanism of Action
While the specific mechanism of action for 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is not mentioned in the retrieved papers, benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Preparation Methods
The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the benzoxazole ring. The general reaction scheme is as follows:
Starting Material: 2-Methyl-1,3-benzoxazole
Reagent: Chlorosulfonic acid (HSO₃Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reagents: Amines (e.g., aniline, methylamine)
Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
Products: Sulfonamide derivatives
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Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reagents: Water or aqueous base (e.g., sodium hydroxide)
Conditions: Mild heating may be required to complete the reaction.
Products: 2-Methyl-1,3-benzoxazole-5-sulfonic acid
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Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the benzoxazole ring can undergo various transformations under appropriate conditions.
Comparison with Similar Compounds
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
2-Methyl-1,3-benzoxazole-5-sulfonic acid: This compound is the hydrolyzed form of the sulfonyl chloride and is less reactive but can be used in different contexts where a sulfonic acid group is required.
2-Methyl-1,3-benzoxazole-5-sulfonamide: Formed by the reaction of the sulfonyl chloride with amines, these derivatives are important in medicinal chemistry for their potential therapeutic properties.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Another sulfonyl chloride derivative with a different substitution pattern, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSRYMIBBDEIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094671-83-6 |
Source
|
Record name | 2-methyl-1,3-benzoxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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